molecular formula C7H9N3O2 B12838530 N,6-dimethyl-3-nitropyridin-2-amine

N,6-dimethyl-3-nitropyridin-2-amine

Cat. No.: B12838530
M. Wt: 167.17 g/mol
InChI Key: GNPXACODOHVQBO-UHFFFAOYSA-N
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Description

N,6-Dimethyl-3-nitropyridin-2-amine is a nitropyridine derivative of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. Nitropyridines are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems . This compound serves as a privileged building block for constructing complex molecules with potential biological activities, such as antitumor, antiviral, and anti-neurodegenerative agents . In research applications, closely related 3-nitropyridine analogues are key intermediates in the synthesis of potent enzyme inhibitors. For instance, similar compounds have been utilized in the development of Janus kinase 2 (JAK2) inhibitors and glycogen synthase kinase-3 (GSK3) inhibitors, which are important targets in therapeutic development . Furthermore, the 3-nitropyridin-2-amine scaffold is found in molecules evaluated as urease inhibitors for the treatment of gastric diseases . The nitro group on the pyridine ring offers a handle for further chemical transformations, including reduction to an amino group, enabling its use in the construction of diverse chemical libraries for drug discovery . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,6-dimethyl-3-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-5-3-4-6(10(11)12)7(8-2)9-5/h3-4H,1-2H3,(H,8,9)

InChI Key

GNPXACODOHVQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

Iii. Advanced Spectroscopic Characterization and Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular architecture of N,6-dimethyl-3-nitropyridin-2-amine, confirming the connectivity and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus.

In ¹H NMR analysis, the aromatic region distinctly shows two doublets corresponding to the pyridine (B92270) ring protons, H-4 and H-5. Their coupling constant (J value) confirms their ortho relationship. The N-methyl and C-methyl groups appear as sharp singlets in the aliphatic region of the spectrum, with their chemical shifts reflecting their attachment to nitrogen and the pyridine ring, respectively.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom. The positions of the nitrated carbon (C-3) and the carbon bearing the amino group (C-2) are significantly influenced by the electronic effects of these substituents. The methyl carbons appear at high field, as expected.

Detailed spectral assignments are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-5 8.28 d 8.8
H-4 6.43 d 8.8
N-CH₃ 3.19 s -
C-CH₃ 2.65 s -

Spectra are referenced to the solvent peak. google.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) ppm
C-2 159.2
C-6 158.9
C-4 139.7
C-3 130.4
C-5 106.8
N-CH₃ 28.7
C-CH₃ 23.9

Spectra are referenced to the solvent peak.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT-90, NOESY) for Connectivity and Stereochemistry

While ¹D NMR provides primary assignments, two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the complex molecular framework. google.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, a critical cross-peak would be observed between the H-4 proton at 6.43 ppm and the H-5 proton at 8.28 ppm, definitively confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. Expected correlations include: the H-4 proton (6.43 ppm) to the C-4 carbon (139.7 ppm), the H-5 proton (8.28 ppm) to the C-5 carbon (106.8 ppm), the N-CH₃ protons (3.19 ppm) to the N-CH₃ carbon (28.7 ppm), and the C-CH₃ protons (2.65 ppm) to the C-CH₃ carbon (23.9 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) H-C correlations, which pieces the molecular puzzle together. Key expected correlations would include:

The N-methyl protons (3.19 ppm) showing a correlation to the C-2 carbon (159.2 ppm), confirming the location of the methylamino group.

The C-6 methyl protons (2.65 ppm) showing correlations to both the C-6 (158.9 ppm) and C-5 (106.8 ppm) carbons.

The H-4 proton (6.43 ppm) showing correlations to C-2, C-6, and C-5, further solidifying the ring structure.

The H-5 proton (8.28 ppm) showing correlations to C-3 and C-6.

Dynamic NMR Studies (e.g., Lineshape Analysis) for Conformational Barriers

Dynamic NMR studies for this compound have not been reported in the reviewed scientific literature. Such studies could potentially provide insight into the rotational energy barrier around the C2-N bond of the N-methylamino group, which may be influenced by steric hindrance from the adjacent nitro group at the C-3 position.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups within this compound. The IR spectrum displays characteristic absorption bands corresponding to specific bond vibrations. google.com

The most prominent and diagnostic peaks are those from the nitro (NO₂) group, which exhibits strong symmetric and asymmetric stretching vibrations. The N-H stretch of the secondary amine and the C-H stretches from the aromatic ring and aliphatic methyl groups are also clearly identifiable. The aromatic ring itself contributes to a complex pattern of C=C and C=N stretching vibrations in the fingerprint region.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
N-H Stretch ~3400 Secondary Amine (N-H)
Aromatic C-H Stretch ~3100-3000 Pyridine Ring (C-H)
Aliphatic C-H Stretch ~2950-2850 Methyl (CH₃)
Asymmetric NO₂ Stretch ~1580-1560 Nitro (NO₂)
Aromatic C=C/C=N Stretch ~1600-1450 Pyridine Ring

Raman Spectroscopy for Complementary Vibrational Insights

Detailed Raman spectroscopic studies for this compound are not available in the surveyed literature. Raman spectroscopy would serve as a valuable complementary technique to IR. Since the selection rules for Raman and IR are different, Raman analysis could provide additional information, particularly for the symmetric vibrations of the pyridine ring and the nitro group, which are often strong in Raman spectra.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. mdpi.comsmolecule.com For this compound, with a molecular formula of C₇H₉N₃O₂, the calculated exact mass is 167.0695 g/mol . guidechem.com HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to this theoretical value with a high degree of accuracy, confirming the molecular formula. mdpi.com

X-ray Crystallography for Definitive Solid-State Molecular Structure

While specific crystallographic data for this compound is not available, analysis of analogous structures provides expected values. For instance, in a similar compound, 4-methyl-3-nitropyridin-2-amine, the pyridine ring is planar. nih.gov The C-N bond length within the nitro group is typically around 1.47 Å. The bond angles within the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the electronic effects of the substituents. The dihedral angle between the nitro group and the pyridine ring is a key parameter; in 4-methyl-3-nitropyridin-2-amine, this angle is 15.5 (3)°. nih.gov An intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the nitro group is also observed, which influences the conformation. nih.gov

A hypothetical table of selected bond lengths and angles for this compound, based on known values for similar compounds, is presented below.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond LengthCN (nitro)~1.47 Å
Bond AngleCCN (ring)~123°
Torsion AngleN (amine)CCN (nitro)

Note: These are expected values based on related structures and require experimental verification for this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. mdpi.com For nitropyridine derivatives, hydrogen bonding and π-π stacking interactions are often dominant. nih.govresearchgate.net In the crystal structure of 4-methyl-3-nitropyridin-2-amine, molecules form inversion dimers through N-H···N hydrogen bonds, creating R₂²(8) ring motifs. nih.gov Furthermore, π-π stacking interactions between the pyridine rings of adjacent dimers, with a centroid-centroid distance of 3.5666 (15) Å, contribute to the stability of the crystal structure. nih.gov Weak C-H···O and halogen bonding interactions can also play a role in the crystal packing of similar halogenated compounds. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the solid material.

Information Not Available for this compound

Following a comprehensive search for scientific literature detailing the theoretical and computational chemistry investigations of the specific compound This compound , it has been determined that publicly accessible research data for this exact molecule is not available.

While computational studies are available for structurally related compounds, such as 2-amino-3-nitropyridine (B1266227), N,N-dimethyl-3-nitropyridin-2-amine, and various other substituted nitropyridines, the strict requirement to focus solely on This compound prevents the use of this analogous data. Extrapolating findings from different molecules would not meet the standard of scientific accuracy for an article dedicated to a single, specific compound.

Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline for This compound is not possible at this time due to the absence of the necessary foundational research data.

Iv. Theoretical and Computational Chemistry Investigations of N,6 Dimethyl 3 Nitropyridin 2 Amine

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry is widely employed to predict the spectroscopic parameters of organic molecules. While specific computational studies on N,6-dimethyl-3-nitropyridin-2-amine are not extensively documented in publicly available literature, the methodologies are well-established through investigations of closely related nitropyridine derivatives. researchgate.netnajah.edu

The primary method for these predictions is Density Functional Theory (DFT), often using the B3LYP functional combined with a basis set such as 6-311++G(d,p). najah.eduresearchgate.net This approach has proven reliable for calculating the vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts of similar compounds.

Infrared (IR) Frequencies: Theoretical vibrational analysis involves optimizing the molecule's geometry to an energy minimum, followed by calculating the frequencies of its normal modes of vibration. nih.gov These calculated frequencies and their corresponding intensities are used to simulate a theoretical IR spectrum. By comparing the computed spectrum with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., N-H stretching, NO₂ asymmetric stretch, C-H bending) can be achieved. najah.edu For accuracy, calculated frequencies are often scaled to correct for approximations in the computational method and anharmonicity. biointerfaceresearch.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnajah.edu These calculations are highly sensitive to the molecular geometry and the surrounding environment. Therefore, they are often performed on the optimized structure of the molecule, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researchgate.netresearchgate.net The computed chemical shifts are then compared to experimental values, which aids in the definitive assignment of signals in the NMR spectrum.

Table 1: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts for 2-amino-3-nitropyridine (B1266227) in DMSO Calculations performed using the GIAO/B3LYP/6-311++G(d,p) method.

Atom Experimental δ (ppm) Calculated δ (ppm)
¹H NMR
H(4)8.358.39
H(5)6.846.89
H(6)8.218.16
NH₂7.917.95
¹³C NMR
C(2)158.3158.8
C(3)129.5130.1
C(4)139.7140.2
C(5)114.9115.3
C(6)152.1152.7

This table is illustrative and based on data for a related compound to demonstrate the methodology.

Conformational Analysis and Energy Barrier Calculations

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, key conformational questions involve the orientation of the amino group, the nitro group, and the two methyl substituents.

Computational methods can map the potential energy surface of the molecule as a function of the rotation around specific bonds (dihedral angles). This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between these conformers. nih.gov

The rotation of the exocyclic amino group (N-C bond) and the methyl groups are of particular interest. The energy barrier to rotation provides insight into the molecule's flexibility. rsc.org For instance, a significant energy barrier for the rotation of the amino group could suggest the presence of a strong intramolecular hydrogen bond between one of the amine hydrogens and the oxygen of the adjacent nitro group, which would favor a planar conformation. rsc.org

Calculations are performed by systematically changing the dihedral angle of the group of interest and calculating the energy at each step. The energy difference between the most stable conformation (lowest energy) and the transition state (highest energy) gives the rotational energy barrier. nih.gov These barriers are typically reported in kcal/mol or kJ/mol.

While specific energy barrier calculations for this compound are not found in the surveyed literature, studies on similar molecules provide valuable context. For example, the rotational barrier for the amino group in a related aminopyridine was calculated to be approximately 6 kcal/mol, indicating a degree of restricted rotation. nih.gov A study on 3-amino-6,6′-dimethyl-2,2′-bipyridine estimated the barrier to rotation about the amino–bipyridyl bond to be approximately 38 kJ mol–1 (≈9.1 kcal/mol) at low temperatures. rsc.org

Table 2: Example of Calculated Rotational Energy Barriers for Functional Groups in Related Heterocyclic Compounds

Molecule/Functional Group Computational Method Calculated Rotational Barrier Reference
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole / Amino GroupDFT-B3LYP/6-311++G(d,p)6.08 kcal/mol nih.gov
3-Amino-6,6′-dimethyl-2,2′-bipyridine / Amino Group¹H NMR Lineshape Analysis≈38 kJ/mol (≈9.1 kcal/mol) rsc.org

This table provides examples from related molecules to illustrate the type of data obtained from conformational and energy barrier calculations.

V. Chemical Reactivity and Derivatization Pathways of N,6 Dimethyl 3 Nitropyridin 2 Amine

Reactivity Governed by the Nitro Group

The nitro group at the C3 position is a dominant force in the molecule's reactivity, significantly influencing the pyridine (B92270) ring's susceptibility to substitution and serving as a handle for further functionalization.

The presence of the electronegative nitro group profoundly affects the electron density of the pyridine ring. wikipedia.org As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more difficult compared to unsubstituted pyridine. wikipedia.org

Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. organic-chemistry.org The ring carbons, particularly those ortho and para to the nitro group, become more electrophilic and thus susceptible to attack by nucleophiles. In N,6-dimethyl-3-nitropyridin-2-amine, the nitro group at the 3-position, in conjunction with the amino group at C2 and the methyl group at C6, directs the regioselectivity of such nucleophilic attacks. This activation is a key feature in the synthetic utility of nitropyridines, allowing for the introduction of various functional groups. nih.gov

The nitro group itself is a site for various chemical transformations, most notably reduction to an amino group and, in some cases, nucleophilic displacement.

Reduction to Amine: A common and synthetically useful reaction of nitropyridines is the reduction of the nitro group to a primary amine. evitachem.com This transformation is typically achieved through catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) with hydrogen gas. This reaction converts this compound into N¹,N¹,6-trimethylpyridine-2,3-diamine, a valuable intermediate for pharmaceuticals and coordination chemistry. mdpi.comnih.gov The resulting amino group significantly alters the electronic properties and reactivity of the pyridine ring.

Nucleophilic Displacement: The nitro group on a pyridine ring can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions. nih.govresearchgate.net Studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov In some 3-nitropyridine (B142982) systems, the nitro group has been found to be a better leaving group than a halogen at the 5-position. nih.gov This reactivity provides a pathway to introduce thioether and other functionalities at the C3 position.

Reaction TypeReagents & ConditionsProductApplication of Product
ReductionH₂/Pd-C, Ethanol, 25°CN¹,N¹,6-trimethylpyridine-2,3-diaminePharmaceutical intermediates
Nucleophilic SubstitutionThiols, K₂CO₃, DMF, 80°C3-Thioether pyridinesPrecursors to bioactive molecules

Reactions Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring retains basic and coordinating properties, allowing for protonation and complexation with metal ions.

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic π-system, rendering it basic and available for protonation. wikipedia.org Reaction with acids leads to the formation of pyridinium (B92312) salts. The basicity of the pyridine nitrogen in this compound is modulated by its substituents. The electron-withdrawing nitro group decreases basicity, while the electron-donating N-methylamino and C6-methyl groups increase it. The net effect is a balance of these opposing electronic influences, resulting in a compound that is still basic but less so than a corresponding pyridine lacking the nitro group.

Pyridine and its derivatives are well-known ligands in coordination chemistry. The pyridine nitrogen of this compound can coordinate to metal ions. Furthermore, the presence of the adjacent N-methylamino group allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. Related 2-(methylamino)pyridine (B147262) compounds have been shown to form complexes with aluminum, where the pyridine arm and the amino group cooperatively bind to the metal. nih.gov The reduction product, N¹,N¹,6-trimethylpyridine-2,3-diamine, is also a versatile ligand for synthesizing transition metal complexes.

LigandMetal Ion ExampleCoordination ModePotential Application
This compoundAl(III), Cu(II), Zn(II)Bidentate (Npyridine, Namino)Catalysis, Materials Science
N¹,N¹,6-trimethylpyridine-2,3-diamineFe(II), Pt(II), Cd(II)Bidentate (Npyridine, Namino)Catalysis, Bioinorganic Chemistry

Transformations of the N-Methylamino Functionality

The N-methylamino group at the C2 position is also a site for chemical modification. It can undergo reactions typical of secondary amines, such as acylation or further alkylation, although the steric hindrance from the adjacent C6-methyl group and the electronic environment of the ring can influence reactivity.

For instance, acylation with reagents like picolinic acid has been demonstrated on similar 2-N-methylamino structures, leading to amide intermediates that can be cyclized. researchgate.net The amino group can also participate in condensation reactions or be involved in the formation of larger heterocyclic systems. evitachem.com Its ability to engage in hydrogen bonding and coordinate with metal ions is also a key aspect of its chemical character. evitachem.com

Acylation, Sulfonylation, and Other N-Substitutions

The presence of a secondary amine group in this compound suggests its susceptibility to a variety of N-substitution reactions, including acylation and sulfonylation. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Sulfonylation: Similar to acylation, sulfonylation of the amino group is a probable reaction pathway. Reaction with sulfonyl chlorides in the presence of a base would lead to the formation of the corresponding sulfonamide. The chemoselectivity of such reactions on halo(het)arene sulfonyl halides has been studied, indicating that the reaction conditions can be controlled to favor sulfonamide formation over nucleophilic aromatic substitution (SNAr).

Other N-Substitutions: N-alkylation of related 2-amino-3-nitropyridine (B1266227) derivatives has been reported in the synthesis of complex heterocyclic systems. google.com For instance, the N-alkylation of a 2-amido-3-nitropyridine derivative is a key step in a patented synthesis of imidazopyridine derivatives. google.com This suggests that the nitrogen of the amino group in this compound could potentially undergo alkylation under appropriate conditions.

The following table summarizes expected N-substitution reactions based on the reactivity of analogous compounds.

Reaction TypeReagent ExampleExpected ProductReference for Analogue Reactivity
AcylationAcetyl chlorideN-acetyl-N,6-dimethyl-3-nitropyridin-2-amine researchgate.netbeilstein-journals.org
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl-N,6-dimethyl-3-nitropyridin-2-amine
N-AlkylationMethyl iodideN,N,6-trimethyl-3-nitropyridin-2-amine google.comnih.gov

Oxidative Pathways

The oxidative pathways of this compound can involve several of its functional groups. The nitro group can be reduced, and the methyl groups or the pyridine ring itself could be susceptible to oxidation under certain conditions.

Reduction of the Nitro Group: The most common reaction of aromatic nitro compounds is their reduction to the corresponding amino group. ntnu.no For the closely related N,N-dimethyl-3-nitropyridin-2-amine, catalytic hydrogenation (e.g., using Pd/C and H₂) effectively reduces the nitro group to an amine, yielding N,N-dimethyl-3-aminopyridin-2-amine. A similar transformation is expected for this compound, which would produce N,6-dimethylpyridine-2,3-diamine. The reduction of the nitro group in 2-amino-3-nitropyridines is a key step in the synthesis of imidazopyridines. patsnap.com

Oxidation of Methyl Groups: While less common, the methyl groups on the pyridine ring could potentially be oxidized to carboxylic acids using strong oxidizing agents. However, the presence of the activating amino group and the deactivating nitro group would likely influence the feasibility and regioselectivity of such a reaction.

Oxidative Dimerization: In the case of related 3-aminothieno[2,3-b]pyridine-2-carboxamides, an unusual oxidative dimerization has been observed upon treatment with hypochlorite, with the reaction mechanism being solvent-dependent. nih.gov While a different heterocyclic system, it highlights a potential, albeit less common, oxidative pathway.

The following table outlines potential oxidative and reductive reactions.

Reaction TypeReagent ExampleExpected ProductReference for Analogue Reactivity
Nitro Group ReductionH₂, Pd/CN¹,6-dimethylpyridine-2,3-diamine
Methyl Group OxidationKMnO₄2-(methylamino)-3-nitro-pyridine-6-carboxylic acid

Regioselective Reactions at Other Pyridine Ring Positions (C-4, C-5)

The electronic properties of the substituents on the pyridine ring of this compound play a crucial role in directing further substitution reactions at the C-4 and C-5 positions.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. libretexts.org This deactivation is further enhanced by the strongly electron-withdrawing nitro group in this compound. ntnu.no Conversely, the amino group and the methyl group are activating, electron-donating groups.

The directing effects of these substituents are as follows:

Amino group at C-2: Strongly activating and ortho-, para-directing. In this case, it would direct towards C-3 (already substituted) and C-5.

Nitro group at C-3: Strongly deactivating and meta-directing. It would direct towards C-5.

Methyl group at C-6: Weakly activating and ortho-, para-directing. It would direct towards C-5 and C-7 (the ring nitrogen).

Considering these combined effects, the C-5 position is the most likely site for electrophilic attack, as it is activated by the amino and methyl groups and is the meta position relative to the deactivating nitro group. The C-4 position is adjacent to the deactivating nitro group and is therefore less likely to undergo electrophilic substitution.

Nitration of 2-amino-6-methylpyridine (B158447) has been shown to yield a mixture of nitro isomers, indicating that substitution at various positions is possible, though yields can be low. chemicalbook.comgoogle.com For N,N-dimethyl-3-nitropyridin-2-amine, the nitro group deactivates the ring and directs substituents to the meta position, with bromination being an example of such a regioselective substitution.

The following table predicts the major product of electrophilic aromatic substitution.

Reaction TypeReagent ExamplePredicted Major ProductRationale
BrominationBr₂, FeBr₃5-bromo-N,6-dimethyl-3-nitropyridin-2-amineThe C-5 position is activated by the amino and methyl groups and is meta to the nitro group.
NitrationHNO₃, H₂SO₄N,6-dimethyl-3,5-dinitropyridin-2-amineThe C-5 position is the most activated for further nitration.

Nucleophilic Additions and Eliminations

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, and this reactivity is significantly enhanced by the presence of an electron-withdrawing nitro group. nih.gov In 3-nitropyridines, nucleophilic substitution often occurs at the positions ortho and para to the nitro group (C-2 and C-4, and C-6). researchgate.netresearchgate.net

In this compound, the C-2 and C-6 positions are already substituted. The C-4 position is para to the nitro group, making it a potential site for nucleophilic attack. The electron-donating amino group at C-2 and methyl group at C-6 would somewhat decrease the electrophilicity of the ring, but the strong activation by the nitro group at C-3 would likely still render the C-4 position susceptible to nucleophilic attack.

Vicarious nucleophilic substitution (VNS) is a common reaction for 3-nitropyridines, allowing for the introduction of various nucleophiles. researchgate.netresearchgate.net For instance, 3-nitropyridine can be aminated at the position para to the nitro group. ntnu.no While the existing substituents on this compound would influence the reaction, nucleophilic substitution of a hydrogen atom at the C-4 position is a plausible pathway.

The following table outlines potential nucleophilic substitution reactions.

Reaction TypeReagent ExamplePredicted Major ProductRationale
Vicarious Nucleophilic Substitution (VNS) of HydrogenHydroxylamine, KOH4-amino-N,6-dimethyl-3-nitropyridin-2-amineThe C-4 position is activated by the para-nitro group.
Oxidative Nucleophilic Substitution of HydrogenAmmonia (B1221849), KMnO₄4-amino-N,6-dimethyl-3-nitropyridin-2-amineThe C-4 position is activated by the para-nitro group.

Vi. Synthetic Applications and Utility of N,6 Dimethyl 3 Nitropyridin 2 Amine As a Building Block

Role in the Synthesis of Fused Heterocyclic Ring Systems

The unique substitution pattern of N,6-dimethyl-3-nitropyridin-2-amine makes it an excellent starting material for the synthesis of fused heterocyclic compounds. The functional groups on the pyridine (B92270) ring can be readily transformed to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems.

A primary strategy involves the reduction of the nitro group at the C3-position to an amine. This newly formed amino group, being ortho to the existing C2-dimethylamino group, creates a 1,2-diamine moiety on the pyridine ring. This structural motif is a powerful precursor for building fused five- or six-membered rings. For instance, in a closely related compound, 2-amino-4,6-dimethyl-3-nitropyridine, catalytic hydrogenation to reduce the nitro group is followed by reaction with propionic acid to yield 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a fused imidazopyridine system. researchgate.net

Furthermore, nitropyridine derivatives are instrumental in synthesizing more complex fused systems like azaphenothiazines through reaction sequences that can involve a Smiles rearrangement. nih.govmdpi.com They also serve as precursors for azaindoles, an important class of compounds in medicinal chemistry. researchgate.netntnu.no The transformation of related β-nitro-6-methylpyridin-2-ones into fused indolizines and oxazolo[3,2-a]pyridinium salts further highlights the versatility of the nitropyridine scaffold in constructing bridged and fused ring systems. mdpi.com

The following table summarizes representative examples of fused heterocyclic systems synthesized from nitropyridine derivatives.

Starting Material ClassKey TransformationResulting Fused SystemReference
2-Amino-4,6-dimethyl-3-nitropyridineCatalytic Hydrogenation / CyclizationImidazo[4,5-b]pyridine researchgate.net
NitropyridinesSmiles Rearrangement3,6-Diazaphenothiazine nih.govmdpi.com
Substituted NitropyridinesCyclizationAzaindole researchgate.netntnu.no
β-Nitro-6-methylpyridin-2-onesPhenacylation / CyclizationIndolizine (B1195054) / Oxazolo[3,2-a]pyridinium Salt mdpi.com
NitropyridinesMulti-step SynthesisThiazolo[5,4-b]pyridines mdpi.com

Precursor for the Development of Advanced Catalysts or Ligands

The field of coordination chemistry and catalysis relies heavily on the design of organic ligands that can precisely control the properties of a metal center. Pyridine-containing molecules are among the most important classes of ligands due to the ability of the pyridine nitrogen to coordinate strongly with transition metals. unipd.it

This compound and its derivatives are attractive precursors for designing polydentate ligands. The nitrogen atoms of the pyridine ring and the amino group(s) can act as donor sites to chelate a metal ion. The substituents on the pyridine ring—in this case, the nitro, dimethylamino, and methyl groups—play a critical role in fine-tuning the ligand's properties. unipd.it They exert specific steric and electronic effects that can be used to modulate the stability, reactivity, and selectivity of the resulting metal catalyst. unipd.itacs.org

For example, reduction of the nitro group in this compound would produce a pyridine-2,3-diamine derivative. Such diamines are precursors to α-diimine ligands, which are known to stabilize organometallic complexes used in various catalytic processes. acs.org Furthermore, nitropyridine-based ligands have been incorporated into bioactive coordination complexes that exhibit enhanced antimicrobial activity compared to the ligands alone, demonstrating their utility in medicinal inorganic chemistry. mdpi.com The ability to systematically modify the pyridine backbone allows for the rational design of ligands for applications ranging from asymmetric catalysis to the development of new materials.

Structural FeatureRole in Ligand/Catalyst DesignReference
Pyridine NitrogenPrimary coordination site for metal ions. unipd.it
Amino Group(s)Additional coordination site, enabling chelation. Can be a precursor to imine ligands. acs.org
Nitro Group (–NO₂)Strongly electron-withdrawing; modulates the electronic properties (π-acceptor character) of the ligand.
Methyl/Dimethylamino GroupsElectron-donating; influence both electronic properties and the steric environment around the metal center. unipd.it

Application in Chemo- and Regioselective Transformations

Chemoselectivity (reacting one functional group in the presence of others) and regioselectivity (controlling the position of a reaction) are central challenges in organic synthesis. The structure of this compound is well-suited to address these challenges, allowing for highly controlled chemical transformations.

Regioselectivity: The powerful electron-withdrawing nature of the nitro group at C3 dominates the reactivity of the pyridine ring towards nucleophiles. It strongly activates the positions ortho and para to it (C2, C4, and C6) for nucleophilic aromatic substitution (SNAr). In related systems like 2,6-dichloro-3-nitropyridine (B41883), incoming nucleophiles preferentially attack the C2 position with high regioselectivity, displacing the chloride at that position. nih.govmdpi.commdpi.com This predictable reactivity allows for the selective construction of complex diarylamines and other substituted pyridines. mdpi.com

Similarly, in palladium-catalyzed direct C-H arylation reactions, the 3-nitro group directs the functionalization almost exclusively to the C4 position of the pyridine ring. nih.gov Another important regioselective reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom. In 3-nitropyridines, VNS with aminating reagents occurs selectively at the C4 position (para to the nitro group). researchgate.netntnu.no

Chemoselectivity: The different reactivities of the functional groups allow for selective manipulations. The nitro group can be selectively reduced to an amine using reagents like H₂/Pd-C or SnCl₂, leaving other functional groups on the molecule and on other reactants intact. Microbial transformations offer another layer of selectivity. For example, the biotransformation of the related 2-amino-4-methyl-3-nitropyridine (B139313) using fungi can lead to regioselective hydroxylation at either the C5 position of the ring or the C4-methyl group, or N-oxidation of the pyridine nitrogen, demonstrating remarkable control over the reaction site. researchgate.net

Reaction TypeDirecting GroupPosition of SubstitutionDescriptionReference
Nucleophilic Aromatic Substitution (SNAr)3-NitroC2 / C4The nitro group activates the ring for nucleophilic attack, with regioselectivity influenced by other substituents. mdpi.commdpi.com
Direct C-H Arylation (Pd-catalyzed)3-NitroC4The electronic properties of the nitro group direct the coupling to the C-H bond at the 4-position. nih.gov
Vicarious Nucleophilic Substitution (VNS)3-NitroC4Amination or alkylation occurs selectively at the position para to the nitro group. researchgate.netntnu.no
Microbial HydroxylationRing/EnzymeC5 or C4-MethylEnzymes catalyze highly regioselective oxidation at specific C-H bonds. researchgate.net

Vii. Conclusion and Future Directions in the Research of N,6 Dimethyl 3 Nitropyridin 2 Amine

Synthesis of Novel Analogs and Libraries

The future of N,6-dimethyl-3-nitropyridin-2-amine research is intrinsically linked to the ability to generate a diverse array of analogs and compound libraries. Building upon established synthetic routes, future work will likely focus on high-throughput synthesis and diversification at multiple positions of the pyridine (B92270) ring.

Key Strategies for Analog Synthesis:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitropyridine ring facilitates SNAr reactions. Starting from precursors like 2,6-dichloro-3-nitropyridine (B41883), a wide variety of amines, alcohols, and thiols can be introduced to generate extensive libraries. For example, reacting 2,6-dichloro-3-nitropyridine with different N-methyl anilines or other secondary amines can yield a range of N-aryl or N-alkyl analogs. nih.gov Similarly, sequential substitution of the chlorine atoms allows for the creation of unsymmetrical derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds. These methods can be employed to attach various aryl, heteroaryl, or alkyl groups to the pyridine core, significantly expanding the accessible chemical space. nih.govnih.gov

Modification of Existing Scaffolds: Chemical modification of the core structure provides another route to novel analogs. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the pyridine core. nih.govnih.gov The synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives from a nitropyridin-amine precursor exemplifies this approach. nih.gov

A study on the synthesis of aza-acridine aminoderivatives demonstrated the preparation of a library of compounds by reacting a chlorinated nitropyridine precursor with various diamines, highlighting the modularity of this synthetic approach. mdpi.com

Exploration of Unconventional Reactivity Pathways

Beyond standard transformations, investigating unconventional reactivity pathways of this compound can unlock novel molecular architectures and reaction mechanisms.

Potential Areas of Exploration:

Oxidative Dimerization: Inspired by the unusual oxidative dimerization observed in related thieno[2,3-b]pyridine (B153569) systems, future studies could explore similar reactions with this compound. nih.gov Such reactions, potentially mediated by mild oxidizing agents, could lead to complex polyheterocyclic structures with unique stereochemistry.

Rearrangements and Recyclizations: The nitropyridone scaffold, closely related to the title compound, has been shown to undergo fascinating recyclization reactions to form indolizine (B1195054) derivatives under specific acidic or basic conditions. mdpi.com Investigating whether this compound or its derivatives can be induced to undergo similar skeletal rearrangements could yield novel heterocyclic systems.

Sigmatropic Shifts: The mechanism of pyridine nitration has been suggested to involve a sigmatropic shift. ntnu.no Exploring the potential for controlled sigmatropic rearrangements within the this compound framework could provide access to regioisomers that are difficult to synthesize directly.

These explorations into non-traditional reactivity will not only expand the chemical toolbox but also deepen the fundamental understanding of nitropyridine chemistry.

Integration into Advanced Synthetic Methodologies

The utility of this compound extends to its use as a strategic building block in the synthesis of more complex and functional molecules.

Applications as a Synthetic Intermediate:

Medicinal Chemistry: Nitropyridine derivatives are key intermediates in the synthesis of various biologically active compounds. They have been used to create inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in cancer and other diseases. nih.govmdpi.com The this compound scaffold can serve as a starting point for developing new classes of kinase inhibitors and other potential therapeutic agents. nih.gov

Ligand Development: The nitrogen atoms within the pyridine ring and the exocyclic amine can act as coordination sites for metal ions. This makes this compound and its analogs attractive candidates for ligands in catalysis and materials science. The electronic properties can be fine-tuned by modifying the substituents on the pyridine ring to optimize the performance of the resulting metal complexes.

Synthesis of Complex Heterocycles: The compound can serve as a precursor for the construction of fused heterocyclic systems. For example, related nitropyridines are used as intermediates in the synthesis of δ-carbolines and other complex polycyclic structures. researchgate.net

The integration of this building block into multistep synthetic sequences will continue to be a driving force for innovation in drug discovery and materials science.

Development of Derivatization Protocols for Enhanced Analytical Applications

To facilitate research and potential applications, robust analytical methods for the detection and quantification of this compound are essential. Derivatization is a key strategy to enhance its detectability by techniques like HPLC and GC-MS.

The secondary amine functionality is the primary target for derivatization. General methods for amine derivatization can be adapted for this specific molecule.

Potential Derivatization Strategies:

Derivatization ReagentAnalytical TechniquePrinciple
Phenyl isothiocyanateHPLC-UVReacts with the secondary amine to form a phenylthiourea (B91264) derivative with a strong UV chromophore, enabling sensitive detection. scribd.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)HPLC-FluorescenceForms a highly fluorescent derivative with the amine, allowing for trace-level quantification. sigmaaldrich.com
Dimethylformamide dimethyl acetalGC-MSReacts with the amine to form a volatile N-formyl derivative suitable for gas chromatography. nih.gov
Alkyl Chloroformates / Pentafluoropropionic Anhydride (PFPA)GC-MSA two-step process involving esterification followed by acylation can create stable, volatile derivatives for reliable GC-MS analysis. mdpi.com

Future research should focus on optimizing these derivatization reactions specifically for this compound and its analogs. This includes studying reaction conditions (pH, temperature, time) and the stability of the resulting derivatives to develop validated analytical methods for its determination in various matrices. sigmaaldrich.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,6-dimethyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Reductive amination is a viable approach, leveraging nitro group reduction and subsequent alkylation. For example, analogous compounds (e.g., 4-methyl-3-nitropyridin-2-amine) have been synthesized via nitro group reduction followed by methylation using methyl iodide in basic conditions .
  • Optimization : Use excess methylamine to drive the reaction to completion, as demonstrated in reductive amination strategies for structurally similar amines . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water).
  • Use SHELX (e.g., SHELXL for refinement) to resolve structural parameters, leveraging its robustness for small-molecule crystallography .
  • Visualize thermal ellipsoids and hydrogen bonding using ORTEP-III , which provides a graphical interface for crystallographic data representation . For example, analogous pyridinamine derivatives have been resolved with R-factors < 0.05 .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • Refer to safety data sheets (SDS) for hazard identification. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from nitrosating agents (e.g., nitrites) to prevent unintended N-nitrosamine formation .

Advanced Research Questions

Q. How can the risk of N-nitrosamine formation in this compound be assessed under varying conditions?

  • Methodology :

  • Conduct stress testing under acidic, basic, and oxidative conditions (e.g., with NaNO₂ or H₂O₂) to simulate potential degradation pathways.
  • Use LC-MS/MS to detect trace N-nitrosamines. Cross-reference literature for structurally similar amines (e.g., dipropylamines) where nitrosation yields correlate with pH and reagent concentrations .
  • Mitigate risks by avoiding secondary amine contaminants and controlling nitrite levels in reagents/water sources .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

  • Methodology :

  • Compare NMR/IR data (e.g., NOESY for spatial proximity) with X-ray-derived bond lengths/angles . For example, discrepancies in nitro group orientation can arise from dynamic effects in solution vs. solid-state rigidity .
  • Validate computational models (DFT or molecular dynamics) against experimental data to reconcile differences. Use SHELXL’s refinement tools to iteratively adjust structural parameters .

Q. What mechanistic insights govern the regioselectivity of methylation in this compound synthesis?

  • Methodology :

  • Perform isotopic labeling (e.g., CD₃I) to track methylation sites via mass spectrometry.
  • Study electronic effects using Hammett plots or computational analyses (e.g., NBO charges) to predict reactivity at the pyridine N vs. amine positions. Analogous studies on nitropyridines show nitro groups direct electrophilic substitution to specific ring positions .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH, ICH guidelines) and monitor degradation via HPLC.
  • Use light-protective packaging (amber glass) if photolysis is observed. Add antioxidants (e.g., BHT) or buffer systems (pH 5–6) to suppress nitro group reduction or amine oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.